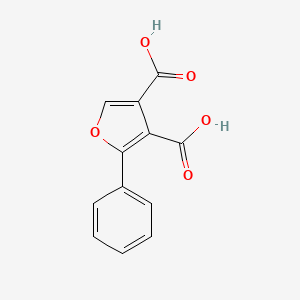

2-Phenylfuran-3,4-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenylfuran-3,4-dicarboxylic acid is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylfuran-3,4-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . This method provides a direct and simple strategy for synthesizing structurally diverse polysubstituted furans with mono to tricarboxylate groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable processes are often applied in the industrial synthesis of furan derivatives. This includes the use of renewable feedstocks, such as biomass-derived furfural, and environmentally benign catalytic processes .

化学反応の分析

反応の種類

2-フェニルフラン-3,4-ジカルボン酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するジカルボン酸を形成するために酸化することができます。

還元: 還元反応は、異なるフラン誘導体をもたらす可能性があります。

置換: 求電子置換反応と求核置換反応は、フラン環にさまざまな官能基を導入することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、硫黄イリド、アルキルアセチレンカルボキシレート、金やパラジウムなどの金属触媒が含まれます 。反応条件は、通常、中程度の温度から高温で、ジクロロメタンやアセトニトリルなどの溶媒を使用します。

主要な生成物

これらの反応から生成される主な生成物には、フラン-3-カルボキシレート、フラン-2,4-ジカルボキシレート、およびフラン-2,3,4-トリカルボキシレートなどのさまざまなポリ置換フランが含まれます .

科学的研究の応用

2-フェニルフラン-3,4-ジカルボン酸は、いくつかの科学研究において応用されています。

化学: これは有機合成における構成要素として役立ち、複雑な分子の生成を可能にします。

生物学: フラン誘導体は、抗菌作用、抗炎症作用、抗がん作用など、幅広い生物活性を示します.

作用機序

2-フェニルフラン-3,4-ジカルボン酸の作用機序には、生物学的システム内の分子標的および経路との相互作用が関与します。たとえば、特定の酵素の活性を阻害したり、細胞プロセスを干渉したりして、観察された生物学的効果につながります 。正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。

類似化合物との比較

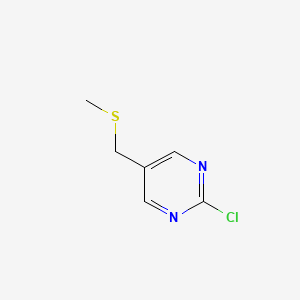

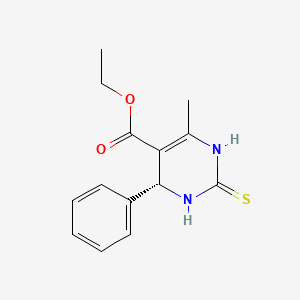

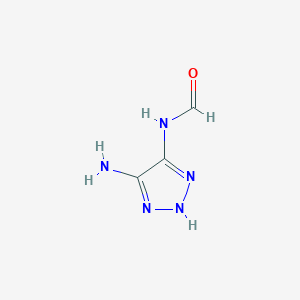

類似化合物

2,5-フランジカルボン酸 (2,5-FDCA): バイオベースポリマーの製造に使用されるよく知られたフラン誘導体.

2,5-ジメチルフラン (2,5-DMF):

独自性

2-フェニルフラン-3,4-ジカルボン酸は、フラン環上の特定の置換パターンにより、独自です。このパターンは、明確な化学的および生物学的特性を与えます。さまざまな化学反応を起こし、さまざまな生成物を形成する能力により、研究および産業応用において貴重な化合物となっています。

特性

分子式 |

C12H8O5 |

|---|---|

分子量 |

232.19 g/mol |

IUPAC名 |

2-phenylfuran-3,4-dicarboxylic acid |

InChI |

InChI=1S/C12H8O5/c13-11(14)8-6-17-10(9(8)12(15)16)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16) |

InChIキー |

PTEUSHMOGXTIIZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=C(C(=CO2)C(=O)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)

![3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B11770315.png)

![2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B11770319.png)

![6-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11770324.png)

![4H-Pyrrolo[3,2-d]thiazole](/img/structure/B11770340.png)